molecular formula C21H15ClN2O3 B3612871 N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide

N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide

Cat. No. B3612871
M. Wt: 378.8 g/mol
InChI Key: ZRWNFUCWPYYSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide, commonly known as "Clofencet," is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the regulation of pain sensation, inflammation, and thermoregulation.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Once activated, this compound mediates the influx of calcium ions into the cell, leading to the release of neurotransmitters and the generation of pain signals. Clofencet acts as a competitive antagonist of this compound, blocking the channel's activity and thereby reducing pain sensation and inflammation.
Biochemical and Physiological Effects:
Clofencet has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been found to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. In addition, Clofencet has been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation, and protecting against neuronal death and degeneration.

Advantages and Limitations for Lab Experiments

Clofencet has several advantages for use in laboratory experiments, including its high potency and selectivity for N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of Clofencet is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are several potential future directions for research on Clofencet. One area of interest is the development of novel analgesics and anti-inflammatory agents based on the structure of Clofencet. Another area of research is the investigation of the neuroprotective effects of Clofencet in various models of neurodegenerative diseases. Additionally, the use of Clofencet as a tool to study the role of N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide in pain and inflammation could lead to a better understanding of the underlying mechanisms of these processes.

Scientific Research Applications

Clofencet has been extensively studied for its potential therapeutic applications in the treatment of chronic pain, inflammation, and other related disorders. It has been shown to be a highly potent and selective N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide antagonist, which makes it a promising candidate for the development of novel analgesics and anti-inflammatory agents. In addition, Clofencet has been found to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-(naphthalen-2-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c22-16-6-10-20(23-12-16)24-21(25)19-9-8-18(27-19)13-26-17-7-5-14-3-1-2-4-15(14)11-17/h1-12H,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWNFUCWPYYSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(O3)C(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide
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N-(5-chloro-2-pyridinyl)-5-[(2-naphthyloxy)methyl]-2-furamide
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